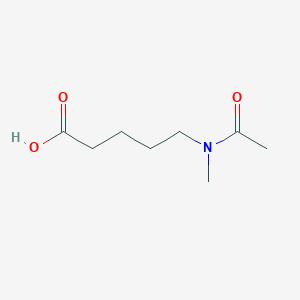

5-(N-Methylacetamido)pentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-[acetyl(methyl)amino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-7(10)9(2)6-4-3-5-8(11)12/h3-6H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBHEOLLZXOMCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25726-29-8 | |

| Record name | 5-(N-methylacetamido)pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 N Methylacetamido Pentanoic Acid

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of 5-(N-Methylacetamido)pentanoic acid identifies the most logical bond cleavages to simplify the molecule into readily available starting materials. The primary disconnection strategy involves breaking the amide bond (C-N) and the bond between the nitrogen and the pentanoic acid backbone.

The most logical disconnection is at the acyl-nitrogen bond of the acetamido group. This C(O)-N bond cleavage points to two key precursors: 5-(methylamino)pentanoic acid and an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. This is a classic amide synthesis disconnection.

A further disconnection of 5-(methylamino)pentanoic acid can be envisioned through two main pathways:

Disconnection of the C-N bond at the 5-position of the pentanoic acid chain. This leads to a 5-halopentanoic acid (or another derivative with a good leaving group) and methylamine (B109427). This represents a nucleophilic substitution approach.

Disconnection within the methylamino group. This suggests a reductive amination pathway, starting from 5-aminopentanoic acid and formaldehyde (B43269).

These disconnection strategies form the basis for the classical synthetic routes to this compound.

Classical Synthetic Routes to this compound

The classical synthesis of this compound is typically achieved through a multi-step process, leveraging well-established chemical reactions.

Multi-Step Conversions from Precursor Molecules

A common and practical route involves a two-step synthesis starting from 5-aminopentanoic acid:

Reductive Amination to form 5-(Methylamino)pentanoic acid: 5-aminopentanoic acid can be reacted with formaldehyde in the presence of a reducing agent to yield 5-(methylamino)pentanoic acid. Sodium triacetoxyborohydride (B8407120) is an effective reducing agent for this transformation due to its mildness and selectivity. smolecule.com The reaction proceeds by the initial formation of a Schiff base between the primary amine and formaldehyde, which is then reduced in situ.

N-Acetylation of 5-(Methylamino)pentanoic acid: The resulting 5-(methylamino)pentanoic acid is then acetylated to form the final product. This is typically achieved by reacting it with an acetylating agent like acetic anhydride or acetyl chloride in the presence of a base to neutralize the generated acid.

An alternative classical route begins with a pentanoic acid derivative:

Halogenation of Pentanoic Acid: Pentanoic acid can be halogenated at the 5-position, for example, using N-bromosuccinimide under radical initiation conditions to form 5-bromopentanoic acid.

Nucleophilic Substitution with Methylamine: The resulting 5-halopentanoic acid can then undergo nucleophilic substitution with methylamine to yield 5-(methylamino)pentanoic acid.

N-Acetylation: The final step is the N-acetylation of 5-(methylamino)pentanoic acid as described previously.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters for each step can be adjusted.

For the reductive amination step , the choice of reducing agent, solvent, and temperature can significantly impact the outcome. While sodium triacetoxyborohydride is often preferred, other reducing agents like sodium cyanoborohydride or catalytic hydrogenation can also be employed. The stoichiometry of formaldehyde is critical to avoid dialkylation. smolecule.com

In the N-acetylation step , the choice of acetylating agent and base is important. Acetic anhydride is generally preferred over the more reactive and hazardous acetyl chloride. The reaction is often carried out in a suitable solvent, and the temperature is typically kept low initially to control the exothermic reaction. The addition of a base, such as triethylamine (B128534) or pyridine, is necessary to scavenge the acid byproduct.

| Reaction Step | Parameter to Optimize | Typical Conditions and Considerations |

| Reductive Amination | Reducing Agent | Sodium triacetoxyborohydride (mild, selective), Sodium cyanoborohydride, Catalytic Hydrogenation |

| Solvent | Dichloromethane (B109758), Methanol (B129727) | |

| Stoichiometry | Careful control of formaldehyde to minimize dialkylation | |

| N-Acetylation | Acetylating Agent | Acetic anhydride (common, less hazardous), Acetyl chloride (more reactive) |

| Base | Triethylamine, Pyridine (to neutralize acid byproduct) | |

| Temperature | 0 °C to room temperature to control exothermicity |

Modern Synthetic Approaches to this compound

While classical methods are effective, modern synthetic approaches aim to improve efficiency, stereochemical control, and environmental friendliness.

Enantioselective Synthesis and Stereochemical Control (if applicable)

The structure of this compound itself is not chiral. Therefore, enantioselective synthesis is not directly applicable to the final compound. However, if a chiral center were to be introduced into the pentanoic acid backbone, enantioselective methods would become relevant.

For the synthesis of chiral analogs, such as a hypothetical (R)- or (S)-3-methyl-5-(N-methylacetamido)pentanoic acid, enantioselective strategies would be crucial. These could involve the use of chiral auxiliaries, asymmetric catalysis, or enzymatic resolutions. For instance, in the synthesis of a related chiral amino acid, pseudoephenamine has been used as a chiral auxiliary to induce diastereoselectivity during alkylation. smolecule.com

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact. Key areas for improvement include the use of safer solvents, renewable feedstocks, and catalytic methods.

Atom Economy: The N-acetylation step with acetic anhydride has good atom economy, with acetic acid being the only byproduct.

Use of Safer Solvents: Efforts can be made to replace chlorinated solvents like dichloromethane with greener alternatives such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether. In some cases, reactions can be performed in water or under solvent-free conditions.

Catalytic Methods: The use of catalytic methods is a cornerstone of green chemistry. For the reductive amination step, catalytic hydrogenation over a platinum or palladium catalyst is a greener alternative to stoichiometric hydride reagents as the only byproduct is water.

Renewable Feedstocks: While not yet demonstrated for this specific compound, research into producing pentanoic acid derivatives from biomass sources like γ-valerolactone is an active area of green chemistry. prepchem.com This could provide a sustainable starting point for the synthesis.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Prevention | Designing the synthesis to minimize waste. |

| Atom Economy | High for the N-acetylation step with acetic anhydride. |

| Less Hazardous Chemical Syntheses | Using less toxic reagents like acetic anhydride instead of acetyl chloride. |

| Designing Safer Chemicals | The final product's toxicity profile would be a consideration. |

| Safer Solvents and Auxiliaries | Replacing chlorinated solvents with greener alternatives. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible. |

| Use of Renewable Feedstocks | Exploring routes from biomass-derived pentanoic acid precursors. prepchem.com |

| Reduce Derivatives | The proposed two-step synthesis from 5-aminopentanoic acid is relatively direct. |

| Catalysis | Using catalytic hydrogenation for the reductive amination step. |

| Design for Degradation | Considering the biodegradability of the final product. |

| Real-time analysis for Pollution Prevention | Monitoring reaction progress to prevent byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of accidents. |

Flow Chemistry and Continuous Processing for this compound Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of amides, including enhanced safety, improved heat and mass transfer, and the potential for straightforward automation and scale-up. For the synthesis of this compound, a flow-based approach would typically involve pumping a solution of the starting materials through a heated reactor, possibly containing a packed bed of a heterogeneous catalyst. nih.gov

One potential flow synthesis route could involve the N-acetylation of a precursor, such as 5-(methylamino)pentanoic acid. In a hypothetical flow setup, a solution of 5-(methylamino)pentanoic acid and an acetylating agent, like acetic anhydride or acetyl chloride, would be mixed in-line and passed through a heated tube reactor. The short residence times and precise temperature control achievable in a flow reactor can help to minimize the formation of byproducts. researchgate.net

Alternatively, a continuous process could be designed using acetonitrile (B52724) as both the solvent and the acetylating agent, catalyzed by a Lewis acid such as alumina (B75360) packed into a column. nih.gov This method is particularly attractive from a green chemistry perspective as it avoids the use of highly reactive and hazardous acetylating agents. nih.govresearchgate.net The reaction would be run at elevated temperatures and pressures to facilitate the conversion. nih.gov

Table 1: Illustrative Parameters for Continuous Flow N-Acetylation

| Parameter | Value | Reference |

| Reactants | Amine, Acetonitrile | nih.gov |

| Catalyst | Alumina | nih.gov |

| Temperature | 150-200 °C | nih.gov |

| Pressure | 50 bar | nih.gov |

| Residence Time | 27 min | nih.gov |

| Product Yield | Good to Excellent | nih.gov |

This interactive table provides representative conditions for the N-acetylation of amines in a continuous flow system, which could be adapted for the synthesis of this compound.

Catalytic Approaches for N-Methyl Amidation of Carboxylic Acids

Catalytic methods for the direct formation of amide bonds from carboxylic acids and amines are highly sought after as they often offer improved atom economy and milder reaction conditions compared to traditional methods that require stoichiometric activating agents.

One promising catalytic approach for the synthesis of N-methyl amides involves the use of a diboronic acid anhydride catalyst. This allows for the dehydrative condensation of a carboxylic acid with aqueous methylamine, which is a more convenient and safer reagent than anhydrous methylamine gas. This methodology has been shown to be effective for the synthesis of N-methyl secondary amides.

Another innovative catalytic system employs a cooperative catalytic system of DABCO (1,4-diazabicyclo[2.2.2]octane) and Fe₃O₄ nanoparticles. This protocol has been demonstrated to be effective for the N-methyl amidation of a range of aliphatic and aromatic carboxylic acids with good to excellent yields. The magnetic properties of the Fe₃O₄ nanoparticles facilitate their recovery and reuse, adding to the sustainability of the process.

Table 2: Comparison of Catalytic Systems for N-Methyl Amidation

| Catalyst System | Carboxylic Acid Substrate | Amine Source | Key Advantages | Reference |

| Diboronic acid anhydride | Hydroxycarboxylic acids | Aqueous methylamine | Use of safer aqueous methylamine | |

| DABCO/Fe₃O₄ | Aliphatic and aromatic acids | Isothiocyanatomethane | Recyclable catalyst, good yields |

This interactive table summarizes key features of different catalytic systems applicable to the N-methyl amidation of carboxylic acids.

Purification and Isolation Techniques for Synthetic this compound Products

The purification and isolation of this compound from the reaction mixture is a critical step to obtain a product of high purity. The choice of technique depends on the physical properties of the compound and the nature of the impurities. Given that the target molecule contains both a polar carboxylic acid group and a tertiary amide, it is expected to be a polar compound.

Crystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture is often the most effective method for purification on a large scale. The ideal solvent would dissolve the compound at an elevated temperature but have low solubility at room temperature, allowing for the crystallization of the pure product upon cooling. For polar amides, solvents like ethanol, acetone, or acetonitrile can be effective.

Chromatography: For non-crystalline products or for the removal of closely related impurities, column chromatography is a versatile technique.

Normal-phase chromatography using silica (B1680970) gel as the stationary phase and a polar solvent system (e.g., a mixture of dichloromethane and methanol, or ethyl acetate (B1210297) and hexane) can be employed.

Reversed-phase chromatography on a C18-functionalized silica stationary phase with a mobile phase of water and a polar organic solvent like methanol or acetonitrile is also a viable option, particularly for polar compounds.

Acid-Base Extraction: The presence of the carboxylic acid group allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The this compound will be deprotonated to its carboxylate salt and move into the aqueous phase, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the pure product, which can be collected by filtration or extracted back into an organic solvent.

Scale-Up Considerations for Industrial and Large-Scale Synthesis of this compound

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several challenges that need to be carefully addressed.

Reaction Conditions and Safety: The choice of reagents is paramount. While highly reactive acylating agents like acetyl chloride might be suitable for small-scale synthesis, their use on a large scale can pose safety risks due to their corrosiveness and reactivity with water. Acetic anhydride is a common alternative for industrial acetylations. orientjchem.org The exothermicity of the amidation reaction must be carefully managed to prevent runaway reactions. Continuous flow reactors are particularly advantageous for large-scale production as they offer superior heat management compared to large batch reactors. nih.gov

Catalyst Selection and Recovery: If a catalytic process is employed, the cost, stability, and recyclability of the catalyst are major considerations. Heterogeneous catalysts are often preferred for industrial applications as they can be more easily separated from the reaction mixture, for instance by filtration. The use of magnetic nanoparticles, as in the DABCO/Fe₃O₄ system, offers a convenient method for catalyst recovery.

Downstream Processing: The purification and isolation methods must be scalable and economically viable. Crystallization is generally the preferred method for large-scale purification due to its simplicity and cost-effectiveness. Multi-step chromatographic purifications are often too expensive and generate large volumes of solvent waste, making them less suitable for industrial production. The development of an efficient extraction and crystallization protocol is therefore crucial.

Waste Management: The environmental impact of the process is a significant factor. The choice of solvents, the atom economy of the reaction, and the generation of byproducts all need to be considered. Green chemistry principles should be applied to minimize waste and use less hazardous substances. For example, using catalytic methods that produce only water as a byproduct is highly desirable.

Chemical Reactivity and Derivatization of 5 N Methylacetamido Pentanoic Acid

Chemical Transformations at the Carboxylic Acid Moiety

The terminal carboxylic acid group is a primary site for chemical modification, allowing for the formation of esters and amides, or its removal and transformation through reduction and decarboxylation.

Esterification and Amidation Reactions

Esterification: The carboxylic acid moiety of 5-(N-Methylacetamido)pentanoic acid can be readily converted to its corresponding esters through reaction with various alcohols under acidic conditions. This reaction is analogous to the esterification of pentanoic acid. rsc.orgnih.gov For instance, reaction with methanol (B129727) in the presence of a solid acid catalyst like Amberlyst 15 can yield the methyl ester, methyl 5-(N-methylacetamido)pentanoate. rsc.orgnih.gov The use of an excess of the alcohol can drive the equilibrium towards the formation of the ester, achieving high conversion rates. rsc.org It is a reversible reaction that can be catalyzed by strong acids. chemistrysteps.com

Amidation: The carboxylic acid can also be activated to react with primary or secondary amines to form a new amide linkage. This condensation reaction typically requires coupling agents or conversion of the carboxylic acid to a more reactive derivative. However, direct amidation is also possible under specific catalytic conditions. For example, cooperative catalysis using DABCO and Fe3O4 has been shown to facilitate the N-methyl amidation of various carboxylic acids, a process that is highly atom-economical. ucalgary.ca This allows for the synthesis of a wide array of diamide (B1670390) structures from this compound.

| Transformation | Reactant | Catalyst/Reagent | Key Conditions | Product Type |

|---|---|---|---|---|

| Esterification | Methanol | Amberlyst 15 (solid acid catalyst) | Excess methanol, 60°C (333.15 K) rsc.orgnih.gov | Methyl 5-(N-methylacetamido)pentanoate |

| Amidation | Primary/Secondary Amine | DABCO/Fe3O4 | MeCN, 85°C ucalgary.ca | N-substituted 5-(N-methylacetamido)pentanamide |

| Esterification | Generic Alcohol (R-OH) | Strong acid (e.g., H2SO4) | Heat, reversible reaction chemistrysteps.com | Alkyl 5-(N-methylacetamido)pentanoate |

Reduction and Decarboxylation Pathways

Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding 6-(N-methylacetamido)hexan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids. jove.com However, LiAlH₄ also readily reduces amides to amines, which would lead to a mixture of products. vedantu.comreddit.comrsc.orgnih.gov More selective reagents are required to reduce the carboxylic acid in the presence of the amide. A process using ammonia-borane with catalytic TiCl₄ at room temperature has been shown to be effective for the selective reduction of acids in the presence of amides. jove.com Another approach involves visible light photoredox catalysis with hydrosilane, which tolerates amide functional groups. ucalgary.ca

Decarboxylation: The removal of the carboxyl group as carbon dioxide is a potential transformation. For simple aliphatic carboxylic acids, this typically requires harsh conditions like very high temperatures. acs.org However, several modern methods facilitate decarboxylation under milder conditions. These include radical decarboxylation pathways, such as the Barton decarboxylation, or methods using photoredox catalysis. rsc.orgstackexchange.com For instance, a metal- and light-free method for direct hydrodecarboxylation of aliphatic carboxylic acids has been developed, which may be applicable. stackexchange.comnih.gov Catalysis with iron salts under visible light is another strategy for the decarboxylative halogenation of aliphatic acids. acs.org

Reactions Involving the N-Methylacetamido Group

The tertiary amide moiety, while generally stable, can undergo specific chemical transformations, including cleavage of the amide bond or reactions at the nitrogen atom.

Hydrolysis and Transamidation Reactions

Hydrolysis: The N-methylacetamido group can be hydrolyzed back to a carboxylic acid (acetic acid) and an amine (methylamine). This reaction can be catalyzed by either acid or base, typically requiring heat. Studies on N-methylacetamide, a close structural analog, show that the hydrolysis rate is dependent on pH. vedantu.com Under acidic conditions, the products would be acetic acid and a methylammonium (B1206745) salt. acs.org Alkaline hydrolysis, for example by heating with sodium hydroxide (B78521) solution, yields an acetate (B1210297) salt and methylamine (B109427) gas.

Transamidation: This reaction involves the exchange of the amine portion of the amide with a different amine. Direct transamidation of amides is an equilibrium process and often requires a catalyst to proceed efficiently. jove.com Various catalysts, including iron(III) salts, nickel complexes, and palladium acetate, have been employed to facilitate the transamidation of amides with both aliphatic and aromatic amines. jove.comstackexchange.comnih.gov For this compound, this would involve reacting it with a primary or secondary amine in the presence of a suitable catalyst to displace methylamine and form a new amide at that position.

| Transformation | Reactant/Condition | Catalyst/Reagent | Key Outcome |

|---|---|---|---|

| Acid Hydrolysis | H2O, Heat | Dilute Acid (e.g., HCl) acs.org | Cleavage to acetic acid and methylammonium salt. |

| Alkaline Hydrolysis | H2O, Heat | Base (e.g., NaOH) | Cleavage to acetate salt and methylamine. |

| Transamidation | Primary/Secondary Amine | Fe(III) salts, Ni(II) complexes, etc. stackexchange.comnih.gov | Exchange of the methylamine group with the new amine. |

Alkylation and Acylation of the Amide Nitrogen

Alkylation: The nitrogen atom in the N-methylacetamido group is part of a tertiary amide. Due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl group, it is significantly less nucleophilic than an amine nitrogen. Direct alkylation on the amide nitrogen is therefore challenging. However, treatment with a reactive alkylating agent, such as methyl iodide, could potentially lead to the formation of a quaternary ammonium (B1175870) salt through a process analogous to exhaustive methylation.

Acylation: Further acylation of the tertiary amide nitrogen is generally difficult and not a common transformation. It would require forcing conditions and a highly reactive acylating agent, such as an acyl chloride or anhydride (B1165640), to form an N,N-diacyl (imide-like) structure. The stability and reactivity of such a product would be a consideration. More commonly, acylation is a reaction of primary and secondary amines to form amides. rsc.org

Derivatization Strategies for Functionalization of this compound

The presence of two distinct and reactive functional groups in this compound allows for orthogonal chemical strategies. This means one group can be reacted selectively while leaving the other intact, enabling the synthesis of a wide range of specifically functionalized derivatives.

For example, the carboxylic acid can first be converted into an ester. Esters are generally more resistant to hydrolysis under certain conditions than amides, and they are also less reactive towards many reagents. This ester could then serve as a protecting group while subsequent reactions, such as hydrolysis or transamidation, are performed on the N-methylacetamido moiety. Conversely, the amide group's general stability allows for a wide range of transformations to be performed at the carboxylic acid terminus without affecting the amide.

These selective modifications can be used to attach a variety of functional handles, such as reporters, polymers, or other bioactive molecules, to either end of the pentanoic acid backbone, making it a versatile scaffold for chemical biology and materials science applications.

Introduction of Bio-Orthogonal Functionalities

Bio-orthogonal chemistry involves reactions that can occur in living systems without interfering with native biological processes. nih.govpcbiochemres.comwebsite-files.com The introduction of bio-orthogonal handles to a molecule like this compound allows it to be tagged for visualization or to participate in targeted therapeutic strategies. nih.gov These reactions are characterized by high selectivity, rapid kinetics, and biocompatibility. pcbiochemres.comwebsite-files.com

The carboxylic acid group of this compound is the ideal point for introducing bio-orthogonal functionalities. Standard amide coupling reactions can be used to attach small molecules containing azides, alkynes, or tetrazines. These functionalities can then participate in highly specific ligation reactions within a biological context. nih.gov For instance, an azide-modified version of the compound could undergo a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry," to conjugate with a cyclooctyne-tagged biomolecule. nih.govmit.edu

Table 1: Common Bio-Orthogonal Reactions and Required Functionalities

| Reaction Name | Functional Group 1 | Functional Group 2 | Key Features |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide | Strained Alkyne (e.g., Cyclooctyne) | Copper-free, fast, highly selective in biological media. nih.govmit.edu |

| Staudinger Ligation | Azide | Phosphine (specifically engineered) | Forms a stable amide bond; both groups are abiotic. website-files.com |

| Tetrazine Ligation | Tetrazine | Strained Alkene (e.g., trans-Cyclooctene) | Exceptionally fast reaction rates; inverse-electron-demand Diels-Alder mechanism. website-files.comnih.gov |

Conjugation Chemistry with Peptides, Proteins, and Polymers

Conjugation chemistry is a powerful tool used to enhance the therapeutic properties of molecules, such as improving pharmacokinetics, increasing solubility, or enabling targeted delivery. nih.govnih.gov The carboxylic acid of this compound makes it well-suited for conjugation to various biomacromolecules.

Peptide and Protein Conjugation: The primary method for conjugating this acid to peptides or proteins is through the formation of an amide bond. The carboxylic acid can be "activated" using standard coupling reagents (like carbodiimides) and then reacted with the free amine groups of lysine (B10760008) residues or the N-terminus of the protein or peptide. nih.gov This creates a stable covalent link, effectively tethering the pentanoic acid derivative to the larger biomolecule. Such conjugation can modify the protein's surface properties, potentially shielding it from degradation or immune recognition. nih.gov

Polymer Conjugation: Polymers such as polyethylene (B3416737) glycol (PEG) are often conjugated to small molecules or proteins to improve their circulating half-life and reduce immunogenicity. nih.gov this compound can be attached to polymers that possess reactive functional groups. For instance, it can be conjugated to amino-functionalized polymers via amide bond formation or to hydroxyl-containing polymers via esterification.

Table 2: Conjugation Methods for this compound

| Target Molecule | Reactive Group on Target | Bond Formed | Common Coupling Chemistry |

| Peptides/Proteins | Primary Amines (e.g., Lysine) | Amide | Carbodiimide (EDC) with N-hydroxysuccinimide (NHS) |

| Polymers (e.g., functionalized PEG) | Amines | Amide | EDC/NHS, Acyl Chloride |

| Polymers (e.g., functionalized PVA) | Hydroxyls | Ester | Steglich esterification (DCC/DMAP), Acyl Chloride |

Role of this compound as a Building Block in Complex Chemical Syntheses

The defined length and bifunctional nature of this compound make it a useful building block or scaffold for constructing more complex molecular architectures.

Incorporation into Macrocycles and Heterocyclic Systems

The five-carbon chain of this compound can serve as a flexible linker in the synthesis of macrocycles. By activating its carboxylic acid, the molecule can be coupled to an amine at another end of a long chain, leading to a large ring structure through macrolactamization. The N-methylacetamide group provides a stable, polar feature within the macrocyclic framework.

In the synthesis of heterocyclic systems, this pentanoic acid derivative can be a precursor for nitrogen-containing rings. nih.gov For example, its carboxylic acid could be converted into other functional groups that then participate in intramolecular cyclization reactions to form piperidine (B6355638) derivatives or other saturated heterocycles. The synthesis of various heterocyclic compounds is a cornerstone of medicinal chemistry due to their wide range of biological activities. nih.gov

Application in Natural Product Total Synthesis as a Chiral Auxiliary or Scaffold

While this compound is an achiral molecule and therefore cannot function as a chiral auxiliary itself, it can serve as a valuable scaffold in the total synthesis of natural products. wikipedia.org A chiral auxiliary is a component that is temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. wikipedia.org

As a scaffold, the compound provides a defined five-carbon aliphatic chain. This is useful in syntheses where precise spacing between functional groups is required. For instance, in the total synthesis of complex lipids or polyketides, building blocks with specific chain lengths are essential. The use of a substituted pentanoic acid derivative as a key building block has been demonstrated in the synthesis of potent growth hormone secretagogues, where its incorporation led to analogs with significantly improved potency and pharmacokinetic profiles. nih.govresearchgate.net Similarly, other long-chain carboxylic acids have been used as foundational pieces in the assembly of complex natural products like pentacycloanammoxic acid. nih.gov The N-methylacetamide group adds a functional handle that is distinct from the carboxylic acid, allowing for orthogonal chemical strategies during a complex synthesis.

Analytical Methodologies for the Characterization and Quantification of 5 N Methylacetamido Pentanoic Acid

Advanced Spectroscopic Techniques for Structural Elucidation of 5-(N-Methylacetamido)pentanoic Acid

Spectroscopic methods are indispensable for the detailed structural analysis of this compound, offering insights into its atomic composition and connectivity.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of this compound. nih.govnih.gov It provides detailed information about the chemical environment of individual atoms within the molecule. nih.gov

¹H NMR Spectroscopy : Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For a related compound, pentanoic acid, the ¹H NMR spectrum shows distinct peaks corresponding to the different hydrogen atoms in the molecule. ymdb.cayoutube.com The carboxylic acid proton (-COOH) typically appears as a broad singlet at a very downfield chemical shift (around 10-13 ppm). youtube.com The protons on the carbon chain (alpha, beta, gamma, and delta to the carboxyl group) will appear at different chemical shifts, generally between 0.9 and 2.5 ppm, with splitting patterns determined by the neighboring protons (n+1 rule). youtube.com For this compound, additional signals for the N-methyl and acetamido protons would be expected.

¹³C NMR Spectroscopy : Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. In the case of this compound, separate signals would be observed for the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the acetamido group, the carbons of the pentanoic acid chain, and the N-methyl carbon.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| H of COOH | 10.0 - 12.0 | singlet | 1H |

| Hα to COOH | 2.2 - 2.4 | triplet | 2H |

| Hβ to COOH | 1.5 - 1.7 | multiplet | 2H |

| Hγ to COOH | 1.3 - 1.5 | multiplet | 2H |

| Hδ (N-CH₂) | 3.2 - 3.4 | triplet | 2H |

| N-CH₃ | 2.8 - 3.0 | singlet | 3H |

| COCH₃ | 1.9 - 2.1 | singlet | 3H |

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| COOH | 175 - 180 |

| Cα to COOH | 33 - 36 |

| Cβ to COOH | 24 - 27 |

| Cγ to COOH | 28 - 31 |

| Cδ (N-CH₂) | 48 - 52 |

| N-CH₃ | 35 - 38 |

| COCH₃ | 170 - 173 |

| CH₃ of Acetyl | 21 - 24 |

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns. google.com It is particularly valuable for identifying and quantifying metabolites in complex biological matrices. google.com

When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it becomes a powerful tool for the analysis of this compound and its metabolites. google.commdpi.com In a typical LC-MS/MS experiment, the parent ion corresponding to the protonated or deprotonated molecule of interest is selected in the first mass analyzer, fragmented through collision-induced dissociation, and the resulting fragment ions are analyzed in the second mass analyzer. This process provides a highly specific and sensitive method for quantification. google.com

For this compound, the molecular ion peak would be expected at m/z corresponding to its molecular weight. Common fragmentation patterns would involve the loss of the carboxylic acid group, the acetamido group, and cleavage of the pentyl chain. The identification of metabolites would involve searching for predicted biotransformation products, such as hydroxylated or glucuronidated species, which would exhibit characteristic mass shifts from the parent compound.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 174.1128 | Protonated parent molecule |

| [M-H]⁻ | 172.0979 | Deprotonated parent molecule |

| [M-COOH]⁺ | 129.1175 | Loss of carboxylic acid group |

| [M-CH₃CONH]⁺ | 117.0910 | Loss of acetamido group |

| [CH₃CON(CH₃)CH₂CH₂CH₂CH₂]⁺ | 128.1383 | Cleavage at the α-β carbon bond of the acid |

Note: Predicted m/z values are for the most abundant isotope and may vary slightly based on instrumentation.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules. researchgate.net These techniques are useful for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For this compound, characteristic IR absorption bands would include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹), and another C=O stretch from the amide group (around 1630-1680 cm⁻¹). C-H stretching and bending vibrations from the alkyl chain and methyl groups would also be present.

Raman Spectroscopy : Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would also show characteristic peaks for the C=O and C-H vibrations, complementing the IR data. researchgate.net For instance, the C-C backbone stretching would be readily observable. researchgate.net

Table 4: Characteristic IR and Raman Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |

| Carboxylic Acid | C=O stretch | 1700-1725 | 1640-1680 |

| Amide | C=O stretch | 1630-1680 | 1630-1680 |

| Alkyl | C-H stretch | 2850-2960 | 2850-2960 |

| Alkyl | C-H bend | 1350-1470 | 1350-1470 |

| Amide | N-H bend (if present) | 1510-1570 | Weak |

Note: Frequencies are approximate and can be influenced by the molecular environment and physical state of the sample.

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and other components in a mixture, as well as for assessing its purity. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. researchgate.net A typical HPLC method involves a stationary phase (e.g., a C18 column), a mobile phase (a mixture of solvents), a pump to deliver the mobile phase, an injector, and a detector (e.g., UV-Vis or MS). abap.co.in

Method development for this compound would focus on optimizing the separation from potential impurities and metabolites. abap.co.inpensoft.net This involves selecting the appropriate column, mobile phase composition (e.g., acetonitrile (B52724) and water with a pH modifier like formic acid or ammonium (B1175870) acetate), flow rate, and detector wavelength. abap.co.in

Validation of the HPLC method is crucial to ensure its reliability and is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). pensoft.net Key validation parameters include:

Specificity : The ability to assess the analyte unequivocally in the presence of other components. pda.org

Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte. pda.org

Accuracy : The closeness of the test results to the true value. scielo.brnih.gov

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. pda.orgscielo.br This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). researchgate.net

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. pensoft.net

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pensoft.net

Robustness : The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. scielo.br

Table 5: Typical HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm abap.co.in |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min abap.co.in |

| Injection Volume | 10 µL abap.co.in |

| Column Temperature | 30 °C nih.gov |

| Detection | UV at 210 nm or Mass Spectrometry |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net Since this compound is a non-volatile carboxylic acid, it requires derivatization to a more volatile form before GC analysis. researchgate.netflorajournal.com Common derivatization strategies include esterification of the carboxylic acid group (e.g., to its methyl or ethyl ester) or silylation.

The derivatized analyte is then injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. nih.gov A mass spectrometer is often used as the detector (GC-MS), providing both qualitative and quantitative information. researchgate.netrsc.org GC-MS is highly sensitive and specific, making it suitable for the trace analysis of this compound in various samples after appropriate derivatization. mdpi.com

Table 6: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pentanoic acid |

| Acetonitrile |

| Formic acid |

| Ammonium acetate (B1210297) |

| Glucuronic acid |

| Methane |

| Ethane |

| Propane |

| Isobutane |

| Butane |

| 2-Propanone |

| 2-Methylbutane |

| Acetic acid |

| Butanoic acid |

| Phenol |

| Hexanoic acid |

| Hexanoic acid propyl ester |

| Octanoic acid |

| Nonanoic acid |

| n-Decanoic acid |

| 4-Acetylbenzoic acid |

| 2,3,4,5,6-Pentamethylphenol |

Capillary Electrophoresis (CE) Techniques

Capillary electrophoresis (CE) offers a high-resolution separation technique for the analysis of this compound, which possesses both a carboxylic acid group and a tertiary amide. As a modified amino acid, its amphiphilic nature allows for various CE modes to be employed for its characterization.

Methodological Approach:

Due to the lack of a strong chromophore in this compound, direct UV detection can be challenging. Therefore, indirect photometric detection is a suitable approach. This involves the use of a background electrolyte (BGE) that has a high molar absorptivity at a specific wavelength. The analyte, being non-absorbing, displaces the BGE, leading to a decrease in absorbance as it passes the detector. A common BGE for this purpose is chromate (B82759) or a similar UV-absorbing salt.

To enhance separation selectivity, especially if isomeric impurities are present, cyclodextrins can be added to the BGE. Cyclodextrins are chiral selectors that can form inclusion complexes with analytes, leading to differential migration times for closely related compounds.

Hypothetical CE Separation Parameters:

| Parameter | Condition |

| Capillary | Fused silica (B1680970), 50 µm i.d., 60 cm total length (50 cm effective length) |

| Background Electrolyte (BGE) | 20 mM Chromate, 5 mM α-cyclodextrin, pH 8.5 |

| Applied Voltage | -25 kV (reversed polarity) |

| Temperature | 25 °C |

| Injection | Hydrodynamic injection at 50 mbar for 5 seconds |

| Detection | Indirect UV at 254 nm |

This table presents a hypothetical set of parameters for the CE analysis of this compound, based on established methods for similar short-chain fatty acids and modified amino acids.

For enhanced sensitivity, derivatization of the carboxylic acid group with a fluorescent tag prior to CE analysis with laser-induced fluorescence (LIF) detection can be employed. This approach significantly lowers the limit of detection, making it suitable for trace-level analysis.

Quantitative Analysis of this compound in Diverse Matrices

Quantitative analysis of this compound, particularly in complex biological matrices, requires highly sensitive and selective methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

An LC-MS/MS assay provides the necessary selectivity and sensitivity for the trace analysis of this compound in matrices such as plasma, urine, or cell culture media.

Sample Preparation:

A crucial step in the analysis of biological samples is the removal of proteins and other interfering substances. For this compound, a protein precipitation (PPT) method using a cold organic solvent like acetonitrile or methanol (B129727) is often sufficient. For cleaner samples and to reduce matrix effects, solid-phase extraction (SPE) using a mixed-mode or polymer-based sorbent can be utilized.

Chromatographic and Mass Spectrometric Conditions:

Reversed-phase chromatography is typically used for the separation of polar compounds like this compound. A C18 column with a gradient elution using water and acetonitrile, both containing a small amount of formic acid to improve peak shape and ionization efficiency, is a common choice.

Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for a specific product ion generated through collision-induced dissociation. This highly selective detection method minimizes interferences from the matrix.

Hypothetical LC-MS/MS Parameters:

| Parameter | Condition |

| LC Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition | To be determined experimentally (e.g., [M+H]+ → specific fragment) |

| Internal Standard | A stable isotope-labeled version of the analyte (e.g., D3-5-(N-Methylacetamido)pentanoic acid) |

This table outlines a hypothetical set of parameters for an LC-MS/MS assay for this compound, based on established methods for similar small molecules.

While not as sensitive or selective as LC-MS/MS, spectrophotometric and fluorometric methods can be employed for the quantification of this compound, particularly in simpler matrices or for screening purposes.

Spectrophotometric Method:

A potential spectrophotometric method could be based on the reaction of the N-acetyl group. For instance, a coupled redox-complexation reaction can be utilized. In this approach, a metal ion such as Fe(III) is reduced by a suitable agent, and the resulting Fe(II) forms a colored complex with a chromogenic reagent like 2,4,6-tripyridyl-s-triazine (TPTZ). The intensity of the colored complex, measured spectrophotometrically, would be proportional to the concentration of the N-acetylated compound. However, this method may lack specificity if other N-acetylated compounds are present in the sample.

Fluorometric Method:

Fluorometric methods offer higher sensitivity than spectrophotometry. For this compound, derivatization of the carboxylic acid group with a fluorescent labeling reagent is a common strategy. Reagents such as 9-anthryldiazomethane (B78999) (ADAM) or 4-bromomethyl-7-methoxycoumarin (B43491) (Br-MMC) react with the carboxylic acid to form highly fluorescent esters. The fluorescence intensity of the derivative is then measured using a fluorometer.

Comparison of Detection Methods:

| Method | Principle | Potential Reagent(s) | Advantages | Limitations |

| Spectrophotometry | Formation of a colored complex | Fe(III)/TPTZ | Simple, cost-effective | Lower sensitivity, potential for interference |

| Fluorometry | Derivatization of the carboxylic acid | ADAM, Br-MMC | High sensitivity | Requires derivatization step |

This table provides a comparative overview of potential spectrophotometric and fluorometric methods for the detection of this compound.

The validation of any bioanalytical method is essential to ensure the reliability and reproducibility of the quantitative data. wuxiapptec.comnih.govijpsonline.comiajps.com The validation process for an assay for this compound in biological samples should adhere to international guidelines and include the following key parameters:

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte in the presence of other endogenous components in the biological matrix. nih.gov This is typically assessed by analyzing at least six different blank matrix samples to check for interferences at the retention time of the analyte and its internal standard.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. nih.gov These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. The acceptance criteria are typically within ±15% (±20% for the lower limit of quantification) of the nominal concentration.

Calibration Curve: A calibration curve should be generated by plotting the analyte/internal standard peak area ratio against the nominal concentration of the calibration standards. mdpi.comnih.gov The curve should demonstrate a linear relationship over the expected concentration range in the study samples.

Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. nih.gov

Stability: The stability of this compound in the biological matrix must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability. nih.gov

Matrix Effect: This assesses the influence of co-eluting matrix components on the ionization of the analyte and internal standard. It is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.

Typical Bioanalytical Method Validation Parameters and Acceptance Criteria:

| Validation Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |

| Accuracy | Mean concentration should be within ±15% of the nominal value (±20% at LLOQ). |

| Precision (CV%) | Should not exceed 15% (20% at LLOQ). |

| Linearity (r²) | ≥ 0.99 |

| Stability | Analyte concentration should be within ±15% of the initial concentration. |

| Matrix Factor | CV of the matrix factor across different lots of matrix should be ≤ 15%. |

This table summarizes the key parameters and typical acceptance criteria for the validation of a bioanalytical method for this compound.

Biological Systems and Mechanistic Interactions of 5 N Methylacetamido Pentanoic Acid

Modulation of Cellular Pathways and Signaling Cascades (in vitro cell models)

Without primary research data, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Effects on Gene Expression and Protein Synthesis in Cultured Cells

There is currently no available research data detailing the specific effects of 5-(N-Methylacetamido)pentanoic acid on gene expression or protein synthesis in any cultured cell lines.

Influence on Cell Proliferation and Apoptosis in Specific Cell Lines

Scientific literature does not provide specific studies on the influence of this compound on cell proliferation or apoptosis in any particular cell lines.

Biosynthetic and Biodegradation Pathways of this compound (if natural product/metabolite)

There is no information available to classify this compound as a natural product or metabolite. Consequently, its biosynthetic and biodegradation pathways have not been described.

Enzymatic Formation from Precursors in Microbial or Plant Systems

There are no documented studies on the enzymatic formation of this compound from any known precursors in microbial or plant systems.

Metabolic Fates and Biotransformation in Isolated Enzyme Systems

The metabolic fates and biotransformation of this compound within isolated enzyme systems have not been investigated in the available scientific literature.

Computational and Theoretical Investigations of 5 N Methylacetamido Pentanoic Acid

Molecular Docking and Ligand-Based Virtual Screening Studies

Molecular docking and virtual screening are powerful computational techniques used to predict the interaction between a small molecule (ligand), such as 5-(N-Methylacetamido)pentanoic acid, and a macromolecular target, typically a protein. These methods are fundamental in drug discovery and chemical biology to identify potential biological targets and to understand the structural basis of molecular recognition.

Prediction of Binding Affinities to Biomolecular Targets

Molecular docking simulations can predict the preferred orientation of this compound when bound to a specific protein target, as well as the strength of this interaction, quantified as binding affinity. The process involves placing the ligand in the binding site of the receptor and evaluating the interaction energy using a scoring function. Lower binding energy values typically indicate a more stable and favorable interaction.

For this compound, this methodology could be applied to a range of potential protein targets. Given its structure as an N-acylated amino acid, relevant targets could include enzymes involved in amino acid metabolism or signaling pathways where similar endogenous molecules play a role. nih.govnih.gov The results of such studies would provide insights into which proteins this compound is most likely to interact with and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

An illustrative template for the kind of data generated from such a study is presented below.

Illustrative Table Template: Predicted Binding Affinities of this compound to Various Biomolecular Targets

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Example Target A | XXXX | - | - |

| Example Target B | YYYY | - | - |

| Example Target C | ZZZZ | - | - |

Identification of Pharmacophore Models

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. For this compound, a pharmacophore model could be developed based on its structure and known active analogues. This model would highlight the key features responsible for its potential biological activity.

Such a model could then be used for ligand-based virtual screening of large chemical databases to identify other molecules with similar pharmacophoric features, which might exhibit similar biological activities. This approach is particularly useful when the three-dimensional structure of the target protein is unknown.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. acs.org These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and interactions in a simulated environment, such as in solution or within a protein binding pocket.

Dynamics of this compound in Solution and Protein Binding Pockets

When bound to a protein, MD simulations can provide insights into the stability of the binding pose predicted by molecular docking. These simulations can reveal how the ligand and protein adapt to each other's presence and the role of water molecules in mediating their interaction. Such studies have been instrumental in understanding the impact of modifications like acetylation on protein-ligand interactions. nih.gov

Conformational Preferences and Energy Landscapes

By analyzing the trajectories from MD simulations, it is possible to map the conformational energy landscape of this compound. This landscape illustrates the relative energies of different conformations, identifying the most stable (low-energy) states and the energy barriers between them. For a flexible molecule like this, with several rotatable bonds, understanding its preferred shapes is crucial for predicting its biological activity. The conformational space of similar molecules, such as derivatives of nipecotic acid, has been successfully explored using these methods. nih.gov

An illustrative template for the kind of data generated from such a study is presented below.

Illustrative Table Template: Conformational Preferences of this compound

| Conformer | Dihedral Angles (degrees) | Relative Energy (kcal/mol) | Population (%) |

| Conformer 1 | - | - | - |

| Conformer 2 | - | - | - |

| Conformer 3 | - | - | - |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic properties of molecules. wikipedia.org These methods can provide highly accurate information about molecular structure, charge distribution, and reactivity.

For this compound, quantum chemical calculations could be used to:

Determine the optimized molecular geometry: This provides the most stable three-dimensional arrangement of the atoms.

Calculate the distribution of electron density: This helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting its chemical reactivity. The reactivity of carboxylic acid derivatives is influenced by both inductive and resonance effects, which can be quantified using these methods. researchgate.net

Predict spectroscopic properties: Properties such as NMR chemical shifts and vibrational frequencies can be calculated and compared with experimental data to confirm the molecular structure.

Analyze frontier molecular orbitals (HOMO and LUMO): The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons, providing further insight into its reactivity.

An illustrative template for the kind of data generated from such a study is presented below.

Illustrative Table Template: Calculated Quantum Chemical Properties of this compound

| Property | Calculated Value |

| Dipole Moment (Debye) | - |

| HOMO Energy (eV) | - |

| LUMO Energy (eV) | - |

| HOMO-LUMO Gap (eV) | - |

| Partial Atomic Charges | - |

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. In the context of reaction mechanisms, DFT can be employed to calculate the geometries of reactants, transition states, and products, as well as their corresponding energies. This allows for the elucidation of reaction pathways and the determination of activation barriers, providing a deeper understanding of reaction kinetics and thermodynamics.

A thorough search of scientific literature reveals no specific DFT studies have been published that focus on the reaction mechanisms of this compound. Such studies would be valuable for understanding its synthesis, degradation, and potential metabolic pathways. For instance, DFT calculations could theoretically model its formation or its behavior in various chemical environments.

Calculation of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic parameters, which can aid in the interpretation of experimental data. Techniques like DFT and other ab initio methods can calculate nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic transition energies. These theoretical spectra can be compared with experimental spectra to confirm the structure of a compound.

While general spectroscopic properties can be inferred from the functional groups present in this compound, no specific computational studies dedicated to the calculation of its detailed spectroscopic parameters (e.g., ¹H-NMR, ¹³C-NMR, IR spectra) have been found in the reviewed literature. Such calculations would provide a more precise and detailed understanding of its spectral features.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

QSAR and cheminformatics are powerful in silico techniques used in drug discovery and materials science to correlate the chemical structure of compounds with their biological activity or physical properties. nih.gov

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net The development of a QSAR model involves compiling a dataset of compounds with known activities, calculating molecular descriptors for these compounds, and then using statistical methods to build a predictive model. researchgate.net These models can then be used to predict the activity of new, untested compounds. researchgate.net

A review of the scientific literature indicates that no QSAR models have been specifically developed for this compound or a series of its analogs to predict any particular biological activity. The development of such models would require a dataset of structurally related compounds with measured biological data, which does not appear to be publicly available.

Exploration of Structural Diversity and Chemical Space

Cheminformatics tools are used to explore the structural diversity and chemical space of compound libraries. nih.gov This involves analyzing the distribution of physicochemical properties, scaffolds, and structural fingerprints to understand the novelty and diversity of a set of molecules. nih.gov Such analyses are crucial for designing diverse compound libraries for high-throughput screening and for identifying areas of chemical space that are underexplored. nih.gov

There are no published studies that have performed a systematic exploration of the structural diversity and chemical space around this compound. Such an analysis would typically involve generating a virtual library of analogs and comparing their properties to known drugs or other relevant compound collections.

Future Directions and Emerging Research Avenues for 5 N Methylacetamido Pentanoic Acid

Development of Novel Synthetic Strategies and Methodologies

The synthesis of N-methylated amino acids is crucial for creating therapeutic compounds and biological probes, as N-methylation can enhance proteolytic stability and membrane permeability. nih.gov Future research into 5-(N-Methylacetamido)pentanoic acid will likely focus on developing more efficient and stereoselective synthetic routes.

Current methods for N-methylation often involve multi-step processes with varying yields and the potential for racemization. monash.edu One established approach involves the reductive methylation of amino groups on a solid phase, allowing for the creation of peptides containing N-methylated residues. capes.gov.br Another common chemical method uses sodium hydride and methyl iodide to N-methylate N-acyl protected amino acids, though this can require harsh conditions. monash.edu

Emerging strategies that could be applied to this compound include:

Biocatalytic Synthesis: A significant leap forward would be the development of a one-step fermentative production method. For instance, recombinant Corynebacterium glutamicum has been engineered to produce N-methyl-L-alanine directly from glucose and methylamine (B109427). nih.gov This whole-cell biocatalyst approach avoids toxic reagents and can achieve high yields and stereoselectivity, offering a green and efficient alternative to traditional chemical synthesis. nih.gov

Improved Chemical Methods: Research into new protection and methylation strategies continues. A method involving benzyl (B1604629) protection of the carboxylic acid, trifluoroacetyl protection of the amino group, followed by methylation, has been proposed to reduce the use of highly toxic reagents and minimize racemization. google.com

Table 1: Comparison of Potential Synthetic Approaches

| Method | Advantages | Potential Challenges | Key Reagents/Systems |

|---|---|---|---|

| Chemical Synthesis | Established procedures, versatile for various substrates. | Use of toxic reagents, potential for side reactions and racemization, multi-step processes. monash.edugoogle.com | Sodium hydride, methyl iodide, benzyl chloroformate, trifluoroacetic anhydride (B1165640). monash.edugoogle.com |

| Biocatalytic Synthesis | High stereoselectivity, environmentally friendly, potential for one-step production from simple precursors. nih.gov | Requires development of specific enzyme systems and optimized microbial strains. | Recombinant microorganisms (e.g., Corynebacterium glutamicum), specific enzymes (e.g., N-methylalanine dehydrogenase). nih.gov |

Exploration of New Chemical Transformations and Derivatization Pathways

To better study this compound in biological systems and for analytical purposes, the exploration of new derivatization pathways is essential. The carboxylic acid functional group is a prime target for chemical modification. nih.gov

Derivatization is often necessary to improve chromatographic behavior or enhance detection sensitivity, especially for techniques like gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). nih.govlibretexts.org Future research could focus on:

Amidation Reactions: This is the most common derivatization for carboxylic acids. nih.gov Developing selective procedures to convert the carboxylic acid of this compound into an amide can introduce a specific label for detection. For example, activating the acid with 2-bromo-1-methylpyridinium (B1194362) iodide allows it to react with an amine, forming a stable amide derivative that can be tailored for nitrogen-sensitive detectors. uu.nl

Esterification: Converting the carboxylic acid to an ester can increase volatility and improve chromatographic separation. libretexts.org This is a common strategy for GC analysis.

Fluorescent Labeling: For highly sensitive detection in liquid chromatography, derivatizing the carboxylic acid with a fluorescent tag is a powerful strategy. Reagents such as 5-(bromomethyl)fluorescein (B119655) can be used for this purpose. thermofisher.com A simple and practical derivatization using 2-picolylamine (PA) has been shown to increase detection responses by up to 158-fold in LC-MS/MS analysis of other carboxylic acids. researchgate.net

Advanced Analytical Techniques for Comprehensive Profiling

A thorough understanding of this compound requires its accurate detection and quantification within complex biological matrices. Metabolomics, the comprehensive study of small molecules, provides a powerful toolkit for this purpose. uhnresearch.ca Future studies will necessitate a multi-platform analytical approach for comprehensive profiling. sysrevpharm.orgnih.gov

Key analytical techniques that will be central to future research include:

Mass Spectrometry (MS): Coupled with chromatographic separation (GC-MS or LC-MS), MS is a cornerstone of metabolomics due to its high sensitivity and specificity. sysrevpharm.orgcreative-proteomics.com Advanced methods like ultra-high-performance liquid chromatography (UHPLC) combined with high-resolution mass spectrometry will enable rapid and sensitive analysis. omicstutorials.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a highly reproducible, non-destructive technique that provides detailed structural information. sysrevpharm.org Its ability to analyze samples in real-time makes it suitable for studying metabolic fluxes and the chemistry of compounds in depth. sysrevpharm.org

Capillary Electrophoresis-Mass Spectrometry (CE-MS): This technique offers another dimension of separation and is particularly useful for analyzing charged metabolites. sysrevpharm.org

The goal of applying these techniques is to move beyond simple detection to a "comprehensive metabolite profiling" approach, which aims to identify and quantify the complete set of related metabolites in a sample. nih.gov

Table 2: Advanced Analytical Platforms for Metabolite Profiling

| Technique | Strengths | Limitations | Application to this compound |

|---|---|---|---|

| LC-MS/MS | High sensitivity and selectivity, suitable for a wide range of compounds. creative-proteomics.com | Can require derivatization, susceptible to matrix effects. nih.gov | Quantitative analysis in biofluids, identification of metabolic products. |

| GC-MS | High chromatographic resolution, extensive compound libraries. sysrevpharm.org | Requires volatile and thermally stable compounds, often necessitating derivatization. libretexts.org | Analysis of the compound and related volatile metabolites after derivatization. |

| NMR Spectroscopy | Non-destructive, highly reproducible, provides detailed structural information, requires minimal sample preparation. sysrevpharm.org | Lower sensitivity compared to MS. creative-proteomics.com | Structural confirmation, flux analysis, real-time monitoring in living cells. sysrevpharm.org |

Deeper Elucidation of Mechanistic Roles in Biological Systems (in vitro, in silico)

A major frontier in the research of this compound is to understand its biological function. The integration of in vitro (experimental) and in silico (computational) methods will be critical to unraveling its mechanistic roles. researchgate.net

In silico approaches offer a powerful starting point for generating hypotheses about a small molecule's biological activity without the immediate need for chemical synthesis or biological testing. researchgate.net These computational methods can predict a wide range of biological activities and potential protein targets. qima-lifesciences.comresearchgate.net Key in silico strategies include:

Target Prediction: Web-based tools can predict the most likely protein targets for a small molecule by comparing it to databases of known ligands. mdpi.com

Virtual Screening: This technique involves docking the structure of this compound into the binding sites of thousands of known protein structures to identify potential interactions. scielo.org.mx

Quantitative Structure-Activity Relationship (QSAR): QSAR models use the chemical structure of a molecule to predict its biological activity, which can help in designing more potent derivatives. nih.gov

These computational predictions must then be validated through rigorous in vitro experiments. This could involve cell-based assays, enzymatic assays, and other biochemical techniques to confirm the predicted interactions and determine the functional consequences.

Integration of Computational and Experimental Approaches in Research on this compound

The synergy between computational and experimental methods is poised to revolutionize the study of small molecules like this compound. frontiersin.orgfrontiersin.org This integrated approach creates an iterative cycle of discovery where computational predictions guide focused laboratory experiments, and the resulting experimental data is used to refine and improve the computational models. scielo.org.mx

This paradigm is central to modern drug discovery and can be applied here to:

Accelerate Discovery: Computational screening can filter vast virtual libraries to identify the most promising derivatives of this compound for synthesis and testing, saving time and resources. scielo.org.mx

Elucidate Mechanisms: Molecular dynamics simulations can provide insights into how the compound interacts with its target protein at an atomic level, complementing experimental data. frontiersin.org

Predict Properties: In silico tools can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to prioritize compounds with favorable drug-like characteristics early in the discovery process. nih.gov

The ultimate goal is to create a comprehensive view that combines the predictive power of computational biology with the empirical validation of experimental science. nih.govresearchgate.net

Collaborative Research Initiatives and Interdisciplinary Studies

Advancing the understanding of this compound will require a collaborative effort that bridges multiple scientific disciplines. The complexity of metabolomics research, from sample analysis to data interpretation, necessitates partnerships between academia and industry. humanmetabolome.comlaboratoriosrubio.com

Future progress will likely be driven by:

Academia-Industry Partnerships: Such collaborations can accelerate the translation of basic scientific discoveries into practical applications. humanmetabolome.comlaboratoriosrubio.com Academic labs provide expertise in fundamental research, while industry partners offer resources, advanced technology platforms, and a market-driven perspective. laboratoriosrubio.comwashu.edu

Interdisciplinary Teams: Research teams comprising chemists, biologists, data scientists, and clinicians will be essential. This interdisciplinary approach allows for tackling complex scientific questions from multiple angles.

Open Science Platforms: Initiatives that facilitate data sharing and collaboration, such as the MSCollaboratory, can democratize access to advanced analytical techniques and computational tools, enabling more research groups to study compounds like this compound. ucsd.edu The establishment of dedicated metabolomics core facilities at research institutions also plays a crucial role in making these technologies accessible and fostering collaboration. uhnresearch.ca

By pooling expertise and resources, these collaborative initiatives can overcome challenges like data complexity and the need for standardized protocols, ultimately paving the way for significant advancements in the field. humanmetabolome.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 5-(N-Methylacetamido)pentanoic acid, and how do reaction conditions impact yield and purity?

- Answer : Synthesis typically involves amide bond formation using carbodiimide coupling agents (e.g., EDC) with DMAP as a catalyst, followed by hydrolysis of ester precursors. For example, ethyl ester intermediates can be hydrolyzed under basic conditions (e.g., 1N LiOH in THF) to yield the carboxylic acid . Purification via column chromatography (e.g., CH₂Cl₂:MeOH gradients) or recrystallization is critical, with yields varying from 40% to 91% depending on solvent systems and substituent steric effects .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Answer :

- ¹H NMR : Key signals include methylene protons adjacent to the amide group (δ 2.2–2.7 ppm) and N-methyl resonances (δ ~3.0–3.7 ppm) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ or [M+Na]⁺ ions, with fragmentation patterns confirming the amide and carboxylic acid moieties .